2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole derivative characterized by three key structural features:
A 4,5-dihydro-1H-imidazole core, a five-membered ring system with two adjacent nitrogen atoms.
A 4-bromophenylmethylsulfanyl group at position 2, introducing a sulfur atom and a brominated aromatic moiety.
A 4-ethoxybenzoyl substituent at position 1, contributing an electron-donating ethoxy group and a carbonyl functionality.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-24-17-9-5-15(6-10-17)18(23)22-12-11-21-19(22)25-13-14-3-7-16(20)8-4-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHXAGWGLBJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. The structural components of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against breast, colon, and cervical cancer cells . The introduction of the bromophenyl and ethoxybenzoyl groups may further augment this activity by increasing lipophilicity and improving cell membrane permeability.
2. Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the sulfanyl group in this compound can contribute to enhanced activity against bacterial strains. Studies have demonstrated that modifications on the imidazole ring can lead to improved antibacterial and antifungal properties . This compound's potential as a broad-spectrum antimicrobial agent warrants further investigation.
3. Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been documented extensively. Modifications in the substituents of the imidazole nucleus can lead to compounds with significant anti-inflammatory activity . Given the structure of this compound, it is plausible that it could exhibit similar effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a study evaluating various imidazole derivatives, compounds structurally related to this compound were synthesized and tested against human cancer cell lines. The results indicated a notable reduction in cell viability at specific concentrations, suggesting that this compound could serve as a lead structure for further development into anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of modified imidazoles, including those with sulfanyl groups. The study revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The incorporation of ethoxy and bromophenyl substituents was found to enhance this activity significantly .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The ethoxybenzoyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Functional Group Impact on Activity
- Brominated Aromatic Groups : The 4-bromophenyl group in the target compound and 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole may enhance lipophilicity and receptor binding via halogen bonding, a feature critical in drug design.
- Sulfur-Containing Moieties : The sulfanyl group in the target compound and ML00253764 could influence metabolic stability and redox properties.
- Ethoxy vs. Methoxy Substituents : The 4-ethoxybenzoyl group in the target compound offers greater steric bulk and altered electron-donating effects compared to methoxy analogs like 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole .
Data Tables for Key Analogues
Table 1: Physicochemical Properties
Research Findings and Implications
Structural Flexibility : The 4,5-dihydroimidazole core allows for diverse substitutions, enabling fine-tuning of pharmacokinetic properties. For example, ML00253764 uses a piperidinyl group to enhance CNS penetration , while the target compound’s ethoxybenzoyl group may improve solubility.
Halogen Effects : Bromine in the target compound and 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole could enhance binding via halogen bonding, a strategy validated in kinase inhibitors and antimicrobial agents.
Unmet Needs: The absence of explicit bioactivity data for the target compound underscores the need for future studies focusing on receptor profiling (e.g., α-adrenoceptors, imidazoline-I₂ sites) and cytotoxicity assays.
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a bromophenyl group, an ethoxybenzoyl moiety, and a dihydroimidazole ring. The presence of sulfur in the structure may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoles and their evaluation against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated substantial antibacterial activity, suggesting that the compound may also exhibit similar effects due to its structural characteristics .
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | TBD |
| Streptomycin | 28 |
| Amikacin | 32 |
Cholinesterase Inhibition
The compound has been investigated as part of a series aimed at developing cholinesterase inhibitors for treating neurodegenerative diseases. Cholinesterase inhibitors are vital in managing conditions like Alzheimer’s disease. Preliminary data suggest that derivatives similar to this compound exhibit notable inhibition of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic neurotransmission in the brain .
Antitubercular Activity
In addition to its potential as a cholinesterase inhibitor, this compound has shown promise in antitubercular activity. The ongoing research into coumarin-donepezil hybrids has indicated that compounds with imidazole rings possess the ability to inhibit Mycobacterium tuberculosis, making them candidates for further development in tuberculosis therapy .
The biological activities of imidazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many imidazoles act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes.
- Antioxidant Properties : Some studies suggest that imidazole compounds can scavenge free radicals, thereby exhibiting antioxidant effects which may contribute to their therapeutic efficacy.
- Interaction with Membranes : The lipophilic nature of certain substituents allows these compounds to integrate into cell membranes, affecting membrane fluidity and permeability.
Case Studies
In one study, a series of imidazole derivatives were tested for their anticancer properties. The results indicated that specific substitutions on the imidazole ring enhanced cytotoxicity against various cancer cell lines. This suggests that further modifications on the structure of this compound could yield compounds with improved anticancer activity .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
A robust synthetic route should prioritize regioselectivity, yield optimization, and functional group compatibility. For imidazole derivatives, cyclocondensation of 1,2-diketones with aldehydes and ammonium acetate is a common strategy . Substituent effects, such as electron-withdrawing groups (e.g., bromine on the phenyl ring), may require adjusting reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions. For example, the 4-bromophenyl group could necessitate inert atmosphere conditions to avoid dehalogenation. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating the product .
Basic: Which spectroscopic techniques are most effective for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY): Essential for confirming the imidazole core and substituent positions. The 4-ethoxybenzoyl group’s methine proton (δ ~5.2 ppm) and aromatic protons (δ ~7.5-8.0 ppm) are diagnostic .
- HPLC (≥98% purity): Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to validate the structure .
Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular packing and intermolecular interactions?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, 100 K) reveals bond lengths, angles, and torsion angles. For example, the dihedral angle between the imidazole ring and 4-bromophenyl group can indicate conjugation extent .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, halogen contacts). The bromine atom may participate in C–H···Br or π···Br interactions, influencing crystal packing .
- Mercury Software: Visualizes packing diagrams and calculates interaction percentages (e.g., van der Waals vs. polar contributions) .
Advanced: What computational methods predict electronic properties and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MESP), and polarizability. MESP maps highlight nucleophilic/electrophilic regions, guiding reactivity predictions .
- Molecular Docking (AutoDock Vina): Screens against protein targets (e.g., enzymes or receptors). Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) can prioritize in vitro assays .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Basic: What experimental approaches assess stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH (ICH guidelines) for 1–3 months. Monitor degradation via HPLC and FTIR (e.g., ester hydrolysis of the 4-ethoxybenzoyl group) .
- Photostability: Expose to UV light (ICH Q1B) and track changes in UV-Vis spectra (λmax shifts indicate structural alterations) .
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (Td) to establish safe handling protocols .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Replication: Repeat experiments in triplicate with positive/negative controls (e.g., known inhibitors) to rule out false positives .
- Dose-Response Curves: Calculate IC50/EC50 values across multiple concentrations to identify non-linear trends .
- Orthogonal Assays: Cross-validate results using different methods (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in antifungal activity may arise from membrane permeability differences in cell models .
Advanced: What strategies study environmental fate and transformation products of imidazole derivatives?
Methodological Answer:
- Environmental Simulation (OECD 308): Incubate in water-sediment systems under controlled pH/temperature. Monitor degradation via LC-MS/MS to identify metabolites (e.g., sulfoxide/sulfone derivatives from sulfide oxidation) .
- QSAR Modeling: Predict bioaccumulation (log Kow) and toxicity (e.g., ECOSAR) using substituent-specific parameters (e.g., bromine’s hydrophobicity) .
- Microcosm Studies: Evaluate microbial degradation in soil/water samples. 16S rRNA sequencing identifies degradative microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
